molecular formula C10H7Cl2NS2 B2700310 5-(3,4-Dichlorobenzyl)thiazole-2-thiol CAS No. 1049144-85-5

5-(3,4-Dichlorobenzyl)thiazole-2-thiol

Cat. No.: B2700310
CAS No.: 1049144-85-5
M. Wt: 276.19
InChI Key: YYQJWAFIPMNQAI-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)thiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with a thiol (-SH) group at position 2 and a 3,4-dichlorobenzyl moiety at position 3. Key characteristics include:

  • Molecular formula: C₁₀H₈Cl₂N₂S₂.
  • Synthesis: Prepared via reactions involving thioglycolic acid, aldehydes, and dichlorobenzyl derivatives under controlled conditions .
  • Spectroscopic data: The compound’s ^1H NMR spectrum (DMSO-d₆) shows peaks at δ 7.47 (d, 1H, J=8.4 Hz), 7.40 (d, 1H, J=1.8 Hz), and 3.90 (s, 2H), confirming the aromatic and benzyl protons .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS2/c11-8-2-1-6(4-9(8)12)3-7-5-13-10(14)15-7/h1-2,4-5H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJWAFIPMNQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CNC(=S)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-Dichlorobenzyl)thiazole-2-thiol typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

5-(3,4-Dichlorobenzyl)thiazole-2-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Heterocyclic Core Modifications

The substitution of the thiazole ring with other heterocycles significantly alters reactivity and bioactivity. Examples include:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Substituents CAS Number Source
5-(3,4-Dichlorobenzyl)thiazole-2-thiol Thiazole C₁₀H₈Cl₂N₂S₂ 289.22 3,4-Dichlorobenzyl, thiol Not provided
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol Oxadiazole C₉H₆Cl₂N₂OS 261.13 3,4-Dichlorobenzyl, thiol 306936-93-6
5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol Triazole C₁₂H₁₃Cl₂N₃S 302.22 3,4-Dichlorobenzyl, propyl 306936-92-5

Key Observations :

  • Triazole derivatives (e.g., PI-21019) introduce alkyl chains (e.g., propyl), which may improve lipophilicity and membrane permeability .

Functional Group Variations

Modifications to the thiol group or benzyl substituents influence chemical behavior:

  • 2-(2,6-Dichlorobenzyl)thiazole-4-carbonyl chloride (PI-21020): Replacing the thiol with a carbonyl chloride group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines) .
  • (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine : Incorporation of a Schiff base enhances planarity and hydrogen-bonding capacity, linked to insecticidal activity .

Biological Activity

5-(3,4-Dichlorobenzyl)thiazole-2-thiol is a compound that has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a dichlorobenzyl group. The presence of the thiazole moiety is significant as it is known for its ability to interact with biological targets.

  • Molecular Formula : C10H7Cl2N2S
  • Molecular Weight : 248.14 g/mol

Antimicrobial Activity

The thiazole derivatives exhibit notable antimicrobial properties. Research indicates that this compound demonstrates effectiveness against various bacterial strains, including resistant strains like MRSA.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of thiazole derivatives.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that compounds containing the thiazole ring can induce apoptosis in cancer cells.

  • Mechanism : The compound may inhibit cell proliferation by disrupting cell cycle progression and inducing oxidative stress.
Cell Line IC50 (µM) Reference
A549 (lung adenocarcinoma)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

The SAR studies indicate that modifications on the benzyl group can significantly alter the anticancer activity, highlighting the importance of structural optimization.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiazole derivatives, including this compound.

  • Findings : The compound was tested using the pentylenetetrazol (PTZ) model and exhibited significant protective effects against seizures.
Compound ED50 (mg/kg) TD50 (mg/kg) Protection Index
This compound18.4170.29.2

This indicates a favorable therapeutic window and potential for further development as an anticonvulsant agent.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound showed potent activity against MRSA strains, outperforming traditional antibiotics in certain assays .
  • Cytotoxicity in Cancer Cells : In vitro studies highlighted that this compound effectively reduced viability in various cancer cell lines while sparing normal cells, suggesting selectivity in its action .

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